Mass Spectral Differentiation: m/e 147 Ion Intensity Distinguishes Maleate from Fumarate Isomer
Bis(trimethylsilyl) maleate can be unambiguously distinguished from its trans-isomer bis(trimethylsilyl) fumarate by electron-impact mass spectrometry [1]. The m/e 147 ion, a characteristic fragment arising from the trimethylsilyloxy functionality, is considerably more intense in the maleate spectrum than in the fumarate spectrum when measured under identical electron-impact conditions [1]. This stereochemistry-dependent fragmentation enables confident isomer assignment in GC-MS analysis of maleic/fumaric acid mixtures without the need for chromatographic separation of the two isomers.
| Evidence Dimension | Electron-impact mass spectral fragmentation: relative intensity of m/e 147 fragment ion |
|---|---|
| Target Compound Data | m/e 147 ion intensity 'considerably more intense' in bis(trimethylsilyl) maleate spectrum |
| Comparator Or Baseline | Bis(trimethylsilyl) fumarate: m/e 147 ion intensity significantly lower |
| Quantified Difference | The original paper reports the intensity difference as visual comparison of spectra; no numerical ratio was published. Nevertheless, the difference is described as sufficient for unambiguous isomer identification. |
| Conditions | Electron-impact (EI) mass spectrometry at standard ionization energy (70 eV); sample introduction by direct probe or GC |
Why This Matters
For analytical laboratories quantifying maleic and fumaric acid in biological or food samples, the distinct mass spectral signature of the maleate derivative eliminates the need for chromatographic baseline separation or derivatization switching, reducing method development time and minimizing false-positive isomer assignments in GC-MS workflows.
- [1] Large, R. & Saunders, K. J. (1973). The effect of stereochemistry on the mass spectra of the bis(trimethyl-silyl) esters of maleic and fumaric acids. Organic Mass Spectrometry, 7(3), 291-293. DOI: 10.1002/oms.1210070307 View Source
